Ytterbium(III) chloride xhydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

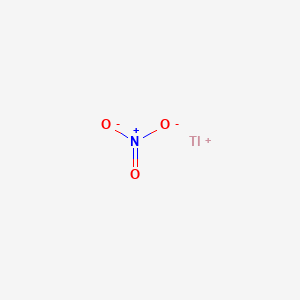

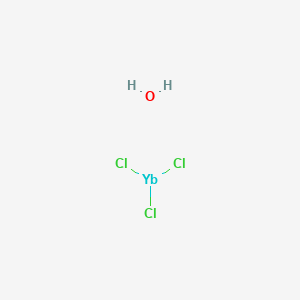

Ytterbium(III) chloride xhydrate: is an inorganic chemical compound with the formula YbCl₃·xH₂O. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is a source of ytterbium ions (Yb³⁺) and is of significant interest in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

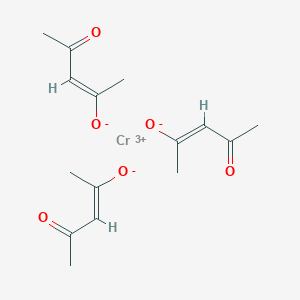

Ammonium Chloride Route: Anhydrous ytterbium(III) chloride can be produced by heating ytterbium oxide (Yb₂O₃) with ammonium chloride (NH₄Cl). The reaction produces the ammonium salt of the pentachloride, which is then decomposed to form ytterbium(III) chloride: [ \text{Yb}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{YbCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ]

Reduction of Ytterbium Metal: Ytterbium metal can be reacted with hydrochloric acid (HCl) to produce ytterbium(III) chloride. This method involves the reduction of ytterbium metal with hydrogen chloride gas.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Catalytic Reactions: Ytterbium(III) chloride acts as a catalyst in various organic transformations.

Formation of Complexes: It reacts with N-alkylsalicylideneimines to prepare ytterbium(III) Schiff base complexes.

Common Reagents and Conditions:

Nickel(II) Chloride (NiCl₂): Used in reductive dehalogenation reactions.

Trimethyl Orthoformate: Used to prepare acetals in the presence of ytterbium(III) chloride as a catalyst.

Major Products:

Aryl Halides: Reductive dehalogenation of aryl halides produces dehalogenated aromatic compounds.

Schiff Base Complexes: Reaction with N-alkylsalicylideneimines forms ytterbium(III) Schiff base complexes.

Aplicaciones Científicas De Investigación

Chemistry:

Biology and Medicine:

NMR Shift Reagent: It is used as a nuclear magnetic resonance (NMR) shift reagent to study the structure of organic compounds.

Calcium Ion Probe: It serves as a calcium ion probe in biological studies.

Industry:

Nanomaterials Synthesis: Ytterbium(III) chloride is a precursor for synthesizing nanomaterials.

DNA Microarrays: It is used in DNA microarrays due to its catalytic properties.

Mecanismo De Acción

Catalytic Mechanism:

Lewis Acid Catalysis: Ytterbium(III) chloride acts as a Lewis acid, accepting electron pairs from reactants to facilitate various organic reactions.

Molecular Targets and Pathways:

Electron Pair Acceptance: The ytterbium ion (Yb³⁺) in ytterbium(III) chloride interacts with electron-rich species, stabilizing transition states and lowering activation energy for reactions.

Comparación Con Compuestos Similares

Terbium(III) Chloride (TbCl₃): Similar in structure and catalytic properties but differs in specific applications and reactivity.

Lutetium(III) Chloride (LuCl₃): Another lanthanide chloride with comparable properties but used in different catalytic and industrial processes.

Uniqueness:

Propiedades

IUPAC Name |

trichloroytterbium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKCQSFQBYKUTC-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

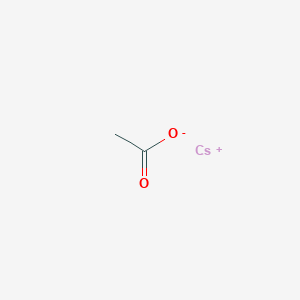

O.Cl[Yb](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OYb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7799222.png)

![1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride](/img/structure/B7799233.png)